WAY-313318 Affinity for Spleen Tyrosine Kinase (SYK) Compared to Other Targets
WAY-313318 demonstrates a high-affinity interaction with human recombinant Spleen Tyrosine Kinase (SYK), with a reported IC50 of 7 nM in a biochemical assay [1]. This level of potency contrasts sharply with its activity on an unrelated receptor. For instance, its potency at the human nicotinic acetylcholine receptor (muscle subtype) is negligible, with an EC50 of 30,000 nM (30 µM), indicating a >4000-fold functional selectivity window for SYK inhibition over nAChR modulation in these specific in vitro conditions [2].
| Evidence Dimension | Biochemical potency and functional selectivity |
|---|---|
| Target Compound Data | IC50 = 7 nM for SYK inhibition |
| Comparator Or Baseline | EC50 = 30,000 nM for functional activity at human nicotinic acetylcholine receptor (nAChR) |
| Quantified Difference | >4000-fold difference in potency |
| Conditions | SYK: Inhibition of human recombinant SYK measured by scintillation counting. nAChR: Functional potency at human TE671 (muscle) subtype. |
Why This Matters
This difference suggests that at concentrations required for SYK inhibition, off-target functional activity at the muscle nAChR is unlikely, which is a crucial consideration when designing SYK-focused experiments.
- [1] BindingDB. (n.d.). Binding Affinity Data for WAY-313318 (BDBM50400046) and Spleen Tyrosine Kinase (SYK). View Source
- [2] BindingDB. (n.d.). Binding Affinity Data for WAY-313318 (BDBM50056147) and Nicotinic Acetylcholine Receptor. View Source
